molecular formula C8H8BrNO B8052798 5-Bromo-2-(methylamino)benzaldehyde

5-Bromo-2-(methylamino)benzaldehyde

Cat. No.: B8052798
M. Wt: 214.06 g/mol
InChI Key: GLCSBNGBCTXHAN-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylamino)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 5-position and a methylamino group (-NHCH₃) at the 2-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzothiazoles and imidazoles, which are relevant to pharmaceutical and materials science research . Its structure combines electron-withdrawing (bromine) and electron-donating (methylamino) substituents, creating a unique electronic profile that influences reactivity in condensation and cyclization reactions.

Properties

IUPAC Name

5-bromo-2-(methylamino)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCSBNGBCTXHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylamino)benzaldehyde typically involves the bromination of 2-(methylamino)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzaldehyde derivative in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(methylamino)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 5-Bromo-2-(methylamino)benzoic acid.

    Reduction: 5-Bromo-2-(methylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(methylamino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylamino)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methylamino substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 5-bromo-2-(methylamino)benzaldehyde vary in substituent groups, leading to differences in physicochemical properties, reactivity, and applications. Below is a systematic comparison with key analogs:

Substituent Variations and Electronic Effects

Compound Name Substituents Electronic Effects Key Applications
This compound -Br (C5), -NHCH₃ (C2) -Br (σ-withdrawing), -NHCH₃ (π-donating) Precursor for benzothiazoles
5-Bromo-2-hydroxybenzaldehyde -Br (C5), -OH (C2) -OH (strong σ/π-donating) Chelating agent, coordination chemistry
5-Bromo-2-methoxybenzaldehyde -Br (C5), -OCH₃ (C2) -OCH₃ (moderate π-donating) Suzuki coupling reactions
5-Bromo-2-(dimethylamino)benzaldehyde -Br (C5), -N(CH₃)₂ (C2) -N(CH₃)₂ (stronger π-donating) Fluorescent probes
5-Bromo-2-(trifluoromethoxy)benzaldehyde -Br (C5), -OCF₃ (C2) -OCF₃ (σ-withdrawing, π-withdrawing) Agrochemical intermediates

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound C₈H₈BrNO 230.06 Not reported Polar aprotic solvents
5-Bromo-2-hydroxybenzaldehyde C₇H₅BrO₂ 201.02 102–106 Ethanol, DMSO
5-Bromo-2-(4-bromobenzyl)benzaldehyde C₁₄H₁₀Br₂O 370.04 Not reported Chloroform, THF
5-Bromo-2-(difluoromethoxy)benzaldehyde C₈H₅BrF₂O₂ 251.03 Not reported Dichloromethane

Biological Activity

5-Bromo-2-(methylamino)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H8BrN
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a bromine atom at the 5-position and a methylamino group at the 2-position of the benzaldehyde structure. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation.
  • Cell Cycle Modulation : It induces cell cycle arrest, particularly in the G2-M phase, leading to apoptosis.
  • Oxidative Stress Induction : Increases in reactive oxygen species (ROS) levels have been observed, contributing to cytotoxicity in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

ParameterValue
IC50 (Jurkat Cells)3.20 µM
G2-M Phase Arrest27.7% at 2 µM
ROS Increase3.03 times (1 µM)

In vitro studies demonstrated that the compound significantly reduces cell viability in Jurkat cells, with an IC50 value indicating effective cytotoxicity. Flow cytometry results confirmed that it promotes apoptosis through increased phosphatidylserine exposure.

Antimicrobial Properties

In addition to its anticancer effects, preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. However, detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

  • Study on Inflammation : A derivative of this compound demonstrated anti-inflammatory effects comparable to COX-2 inhibitors without gastrointestinal side effects, suggesting its potential for treating chronic inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions significantly influence biological activity. Substituting bromine with other halogens has been shown to enhance anticancer potency.
  • Cytotoxicity Studies : Various derivatives have been synthesized and tested, revealing that structural modifications can lead to improved therapeutic profiles compared to their parent compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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